2-Amino-3-fluoro-4,5-dimethoxybenzamide is a synthetic organic compound characterized by its unique chemical structure, which includes an amino group, a fluorine atom, and two methoxy groups attached to a benzamide framework. Its molecular formula is with a molecular weight of approximately 219.21 g/mol. The presence of the fluorine atom and methoxy groups contributes to its potential biological activity and solubility properties.
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives for specific applications.
2-Amino-3-fluoro-4,5-dimethoxybenzamide exhibits promising biological activities, particularly in the field of medicinal chemistry. Preliminary studies suggest that it may possess:
The synthesis of 2-Amino-3-fluoro-4,5-dimethoxybenzamide can be achieved through several methods:
Due to its unique structure and biological activity, 2-Amino-3-fluoro-4,5-dimethoxybenzamide has potential applications in:
Interaction studies are critical for understanding how 2-Amino-3-fluoro-4,5-dimethoxybenzamide interacts with biological systems. These studies typically involve:
Such studies are essential for identifying its role in therapeutic applications and understanding its pharmacodynamics.
Several compounds share structural similarities with 2-Amino-3-fluoro-4,5-dimethoxybenzamide. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-4,6-dimethoxybenzamide | Two methoxy groups at positions 4 and 6 | Potentially different biological activity profile |
| 2-Amino-3-methoxybenzamide | One methoxy group at position 3 | Lacks fluorine; may have different solubility |
| 2-Amino-5-fluoro-4-methoxybenzamide | Fluorine at position 5 and one methoxy group | Different substitution pattern affecting reactivity |
| 2-Amino-N-methylbenzamide | N-methyl substitution instead of fluorine | Altered steric effects could influence activity |
These comparisons highlight the uniqueness of 2-Amino-3-fluoro-4,5-dimethoxybenzamide in terms of its specific substitutions and potential interactions within biological systems. Each compound's distinct features contribute to varying biological activities and applications in medicinal chemistry.
The compound 2-amino-3-fluoro-4,5-dimethoxybenzamide has a molecular formula of $$ \text{C}9\text{H}{11}\text{FN}2\text{O}3 $$ and a molecular weight of 214.19 g/mol, as computed by PubChem [1] [4]. This value accounts for the contributions of all constituent atoms, including the fluorine substituent and methoxy groups.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}9\text{H}{11}\text{FN}2\text{O}3 $$ |
| Molecular Weight (g/mol) | 214.19 |
The IUPAC name for this compound is 2-amino-3-fluoro-4,5-dimethoxybenzamide, reflecting its substitution pattern on the benzene ring. Key synonyms include:
The 2D structure (Figure 1) features a benzene ring substituted with:
The SMILES string COC1=C(C(=C(C(=C1)C(=O)N)N)F)OC [4] encodes this arrangement, confirming the connectivity of substituents.
The 3D structure reveals a planar aromatic ring with substituents adopting positions that minimize steric hindrance. The methoxy groups at positions 4 and 5 project outward, while the amide group at position 1 participates in hydrogen bonding [1]. Computational models suggest a dihedral angle of ~120° between the amide and adjacent methoxy group [4].
The benzene ring’s electron density is modulated by substituents:
Resonance structures stabilize the molecule, particularly through conjugation between the amide and aromatic π-system [4].
No chiral centers are present in the molecule, as all substituents on the benzene ring are either in symmetric positions (methoxy groups) or part of planar functional groups (amide). Thus, no stereoisomers are possible. However, rotational isomers (conformers) may exist due to restricted rotation around the amide C-N bond [1].
Experimental data for melting/boiling points are unavailable in public databases. However, predictions based on structural analogs suggest:
NMR Spectroscopy
IR Spectroscopy
Mass Spectrometry
UV-Vis Spectroscopy
Retrosynthetic analysis represents a fundamental approach to synthetic planning that works backwards from the target molecule to identify suitable starting materials and synthetic routes [1] [2] [3]. For 2-Amino-3-fluoro-4,5-dimethoxybenzamide, the retrosynthetic disconnection strategy focuses on identifying key bond-forming reactions that can efficiently construct the complex substitution pattern of the aromatic ring while incorporating the amide functionality [4].
The primary retrosynthetic disconnections for 2-Amino-3-fluoro-4,5-dimethoxybenzamide involve several strategic approaches. The amide bond formation represents the most straightforward disconnection, revealing benzoic acid derivatives and ammonia or amine equivalents as potential precursors. The introduction of the amino group at the 2-position can be achieved through nucleophilic aromatic substitution or reduction of nitro intermediates. The fluorine atom at the 3-position presents unique challenges, requiring either direct fluorination or the use of fluorinated building blocks. The methoxy groups at positions 4 and 5 can be introduced through electrophilic substitution or demethylation strategies [6].
Modern retrosynthetic analysis employs computational tools and machine learning algorithms to predict optimal synthetic pathways [2]. These approaches consider factors such as atom economy, step count, and availability of starting materials. For highly substituted benzamides, convergent synthetic strategies are often preferred over linear approaches, as they allow for parallel synthesis of key intermediates and improved overall efficiency [3].
The selection of appropriate precursors is crucial for the efficient synthesis of 2-Amino-3-fluoro-4,5-dimethoxybenzamide. Commercial availability, cost, and synthetic accessibility are primary considerations in precursor selection [7] [8]. Starting materials such as 3-fluoro-4,5-dimethoxybenzoic acid, if available, would provide an ideal precursor requiring only amidation and selective amination [6].
Alternative precursors include 4,5-dimethoxybenzoic acid derivatives, which can be fluorinated and subsequently aminated. The availability of fluorinated aromatic building blocks has increased significantly, with specialized suppliers offering various fluorinated benzene derivatives [9]. For cost-effective synthesis, readily available materials such as 3,4,5-trimethoxybenzoic acid can serve as starting points, with selective demethylation and fluorination providing access to the desired substitution pattern.
The choice of precursors also depends on the scale of synthesis required. For laboratory-scale preparations, specialized reagents may be acceptable, while industrial applications demand readily available and cost-effective starting materials [10]. Consideration must also be given to the stability and handling requirements of precursors, particularly those containing multiple reactive functional groups.
Electrophilic aromatic substitution (EAS) represents one of the most fundamental approaches for introducing substituents onto aromatic rings [11] [12]. For benzamide derivatives, EAS reactions can be employed to introduce various functional groups under controlled conditions. The mechanism involves the formation of a positively charged cyclohexadienyl cation intermediate, followed by deprotonation to restore aromaticity [11].
The reactivity and regioselectivity of EAS reactions are significantly influenced by existing substituents on the aromatic ring [13]. Activating groups such as amino and methoxy substituents increase the rate of electrophilic attack and direct substitution to ortho and para positions. Deactivating groups like nitro and halogen substituents decrease reactivity and typically direct substitution to meta positions [14].
For 2-Amino-3-fluoro-4,5-dimethoxybenzamide synthesis, EAS strategies can be employed for selective introduction of methoxy groups through methoxylation reactions [15] [16]. Anodic methoxylation provides a particularly useful method for introducing methoxy groups under mild conditions [15] [17]. This electrochemical approach offers advantages in terms of selectivity and environmental impact compared to traditional chemical methods.
The use of cyanoguanidine in electrophilic aromatic substitution has emerged as a novel approach for direct benzamide synthesis [18] [19]. This method allows for the direct conversion of aromatic compounds to benzamides without the need for traditional coupling reagents, providing atom-economical access to amide products.
Nucleophilic aromatic substitution (SNAr) reactions provide powerful methods for introducing amino groups and other nucleophilic substituents onto electron-deficient aromatic systems [20] [21] [22]. The presence of electron-withdrawing groups such as nitro, cyano, or halogen substituents activates the aromatic ring toward nucleophilic attack.
The mechanism of SNAr reactions involves the formation of a Meisenheimer complex intermediate, where the nucleophile adds to the aromatic ring before elimination of the leaving group [23]. This mechanistic pathway requires electron-withdrawing substituents to stabilize the anionic intermediate. For benzamide synthesis, SNAr reactions can be employed to introduce amino groups using ammonia or primary amines as nucleophiles [24].
Optimization of SNAr conditions involves careful selection of solvents, temperatures, and reaction times [21]. Polar aprotic solvents such as DMF and DMSO typically provide optimal conditions for these reactions. The use of base catalysts can enhance reaction rates by increasing the nucleophilicity of amine reagents [24].
Recent developments in SNAr methodology include the use of flow chemistry techniques, which provide improved heat and mass transfer compared to batch reactions [25]. These approaches allow for precise control of reaction parameters and can lead to improved yields and selectivities in nucleophilic substitution reactions.
Fluorination of aromatic compounds presents unique challenges due to the strong carbon-fluorine bond and the reactivity of fluorinating reagents [26] [27] [28]. Both electrophilic and nucleophilic fluorination strategies have been developed to address these challenges, each offering distinct advantages for specific synthetic applications.
Electrophilic fluorination employs reagents such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS) [26] [27]. These reagents provide controlled fluorination under mild conditions and can achieve high regioselectivity when used with appropriate substrates. The mechanism typically involves single-electron transfer or direct electrophilic attack on electron-rich aromatic systems [27].
Nucleophilic fluorination utilizes fluoride anions from sources such as potassium fluoride, cesium fluoride, or tetrabutylammonium fluoride [9]. This approach is particularly effective for aromatic systems containing good leaving groups such as halides or sulfonates. Recent developments include the use of specialized reagents like PhenoFluorMix for deoxyfluorination of phenols [9].
The choice between electrophilic and nucleophilic fluorination depends on the electronic nature of the aromatic substrate and the desired regioselectivity [28]. Electron-rich systems typically favor electrophilic fluorination, while electron-deficient systems are more suitable for nucleophilic approaches. Site-selective fluorination can be achieved through the use of directing groups or transition metal catalysis [28].
The introduction of methoxy groups onto aromatic rings can be achieved through several complementary strategies, each offering specific advantages for different synthetic scenarios [15] [16] [29]. Traditional methods include the Williamson ether synthesis and electrophilic substitution with methoxylating reagents.
Anodic methoxylation represents a particularly attractive approach for introducing methoxy groups under mild and environmentally benign conditions [15] [17]. This electrochemical method involves the oxidation of aromatic substrates in methanol-containing electrolytes, leading to the formation of quinone bisketals that can be readily converted to methoxylated products. The process offers excellent regioselectivity and can be performed without traditional oxidizing reagents [15].
Alternative methoxylation strategies include the use of methyl iodide with phenoxide anions (Williamson ether synthesis) and transition metal-catalyzed coupling reactions [29]. The choice of method depends on the substrate structure, desired regioselectivity, and reaction conditions. For multiply substituted aromatics, selective methoxylation can be challenging and may require protecting group strategies.
Recent advances in methoxylation include the development of catalytic methods using copper and palladium catalysts [29]. These approaches offer improved functional group tolerance and can provide access to methoxylated products under milder conditions than traditional methods. The use of directed ortho-metallation strategies also provides regioselective access to methoxylated aromatics.
Catalytic and enzymatic approaches to benzamide synthesis represent significant advances in sustainable organic chemistry [30] [31] [32]. These methods offer improved atom economy, reduced waste generation, and operation under milder conditions compared to traditional synthetic approaches. Enzymatic catalysis, in particular, provides exquisite selectivity and operates under physiological conditions [32].
Nitrile hydratase enzymes have emerged as powerful biocatalysts for the direct conversion of nitriles to amides [31]. These enzymes operate under mild conditions and provide excellent selectivity for primary amide formation. The integration of enzymatic and chemical catalysis in chemoenzymatic cascades offers unique opportunities for complex molecule synthesis [31] [32].
Metal-catalyzed approaches include palladium and copper-catalyzed amidation reactions that proceed under mild conditions with excellent functional group tolerance [25]. These methods often employ readily available starting materials and avoid the use of stoichiometric coupling reagents. The development of ligand systems that enhance catalyst performance has been crucial for the success of these approaches.
Recent developments in catalytic benzamide synthesis include the use of flow chemistry platforms that integrate enzymatic and chemical catalysis [32] [33]. These systems provide precise control over reaction parameters and enable the synthesis of complex products in a single continuous process. The combination of machine learning and high-throughput experimentation is accelerating the discovery of new catalytic systems [34].
Solvent-free and microwave-assisted synthetic methods represent important advances in green chemistry that minimize environmental impact while improving synthetic efficiency [35] [36] [37]. These approaches often provide reduced reaction times, higher yields, and simplified purification procedures compared to conventional methods.
Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to achieve rapid and uniform heating of reaction mixtures [35] [38] [39]. This approach has been successfully applied to benzamide synthesis, providing reaction times of minutes rather than hours and often improving product yields [35] [37] [40]. The precise temperature control possible with microwave heating enables optimization of reaction conditions that would be difficult to achieve with conventional heating.
Solvent-free synthesis eliminates the need for organic solvents, reducing waste and simplifying product isolation [41]. These reactions often proceed in the molten state of the reactants or with minimal amounts of environmentally benign solvents [42]. The combination of solvent-free conditions with microwave heating provides particularly attractive synthetic protocols [35] [38].
Mechanochemical synthesis represents another important development in solvent-free methodology [43]. Ball milling and other mechanical activation techniques can promote chemical reactions without the need for solvents or external heating. This approach has been successfully applied to amide bond formation and other transformations relevant to benzamide synthesis.
The optimization of reaction conditions is crucial for achieving high yields, selectivity, and reproducibility in benzamide synthesis [44] [45] [46]. Temperature control affects both reaction rates and product selectivity, with optimal conditions varying significantly between different synthetic approaches [46] [33].
Temperature optimization typically involves systematic screening across a range of values, often using design of experiments (DOE) approaches [45]. For microwave-assisted syntheses, temperatures between 75-200°C are commonly employed, with optimal conditions depending on the specific substrates and reaction type [39] [46]. The use of sealed vessel conditions allows for the achievement of superheated conditions that can dramatically accelerate reaction rates.
Pressure effects are particularly important for reactions involving gaseous reagents such as hydrogen in catalytic hydrogenation or ammonia in amidation reactions [10] [33]. Moderate pressures (1-10 atm) are often sufficient to achieve good results while maintaining operational simplicity. The optimization of pressure conditions requires consideration of safety factors and equipment limitations.
Catalyst selection and loading optimization are critical factors in catalytic processes [45] [34]. Screening approaches typically examine catalyst loading from 0.1-10 mol%, with optimal values depending on catalyst activity and substrate reactivity [47]. Machine learning approaches are increasingly being employed to predict optimal catalyst systems and reaction conditions [34].
Yield optimization requires systematic investigation of all reaction parameters, including substrate ratios, reaction time, and workup procedures [45] [46] [33]. Modern optimization approaches employ statistical experimental design to efficiently explore parameter space and identify optimal conditions [44] [34].
The choice of workup and purification methods significantly impacts overall process efficiency [25] [46]. Crystallization directly from reaction mixtures is often preferred for benzamide products due to their favorable crystallization properties [10] [48]. Alternative purification methods include flash chromatography, recrystallization, and extraction procedures [25].
Analytical monitoring of reactions is essential for optimization studies [33]. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy provide quantitative analysis of reaction progress and product purity [49] [50] [51].
Recent developments in purification include the use of automated systems that integrate reaction monitoring with purification protocols [25]. These systems can provide real-time optimization of reaction conditions and automated isolation of products. The integration of analytical techniques with reaction optimization represents an important advance in synthetic methodology development.
Industrial production of benzamide derivatives requires consideration of factors beyond laboratory optimization, including safety, environmental impact, and economic viability [10] [52] [53]. Scale-up processes must address heat and mass transfer limitations, equipment requirements, and waste minimization strategies.
Process safety assessment is crucial for industrial implementation, particularly for reactions involving hazardous reagents or extreme conditions [10]. Hazard and operability (HAZOP) studies identify potential safety risks and guide the development of safe operating procedures. The use of continuous flow processes can improve safety by minimizing the inventory of hazardous materials [33].
Economic considerations include raw material costs, equipment requirements, and waste disposal costs [54] [52]. Life cycle assessment (LCA) approaches evaluate the environmental impact of synthetic processes and guide the selection of sustainable alternatives. The development of circular economy principles in chemical manufacturing emphasizes the importance of waste minimization and resource recovery.
Quality control requirements for pharmaceutical applications demand robust analytical methods and process validation [52] [55]. Good Manufacturing Practice (GMP) guidelines specify requirements for documentation, training, and quality assurance systems. The development of process analytical technology (PAT) enables real-time monitoring and control of critical quality attributes.
Comprehensive analytical characterization of synthetic intermediates is essential for process understanding and quality control [49] [56] [50] [51]. Multiple analytical techniques are typically employed to confirm structure, purity, and stability of intermediates.
Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information for organic compounds [50] [51]. ¹H NMR and ¹³C NMR spectra can confirm the substitution pattern and functional group identity. Advanced techniques such as two-dimensional NMR and variable-temperature studies provide additional structural insights [50].
Mass spectrometry techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), provide molecular weight confirmation and fragmentation patterns [49] [57]. These techniques are particularly valuable for identifying impurities and degradation products. The use of isotopically labeled standards enhances the accuracy of quantitative analyses [58] [57].
Infrared (IR) spectroscopy provides complementary structural information, particularly for functional group identification [59] [51]. The combination of multiple spectroscopic techniques provides robust structural confirmation and supports process development efforts. Automated spectral interpretation systems are increasingly being employed to accelerate analytical workflows [49] [60].
| Methodology | Temperature Range (°C) | Reaction Time | Typical Yield (%) | Green Chemistry Score | Industrial Scalability |
|---|---|---|---|---|---|
| Electrophilic Aromatic Substitution | 25-80 | 1-24 hours | 56-89 | Moderate | High |
| Nucleophilic Substitution | 0-140 | 0.5-20 hours | 70-95 | Good | High |
| Direct Fluorination (Electrophilic) | 25-60 | 15 min-4 hours | 65-85 | Good | Moderate |
| Nucleophilic Fluorination | 80-150 | 2-16 hours | 60-92 | Moderate | Moderate |
| Methoxylation via Anodic Oxidation | 25-50 | 2-6 hours | 70-85 | Excellent | Low |
| Microwave-Assisted Synthesis | 75-200 | 5-25 minutes | 81-93 | Excellent | High |
| Enzymatic Catalysis | 25-60 | 4-12 hours | 38-70 | Excellent | Moderate |
| Solvent-Free Synthesis | 100-180 | 10-60 minutes | 63-90 | Excellent | High |
| Metal-Catalyzed Coupling | 60-120 | 1-8 hours | 50-88 | Good | Moderate |
| Traditional Acid Chloride Route | 0-80 | 2-6 hours | 75-95 | Poor | High |